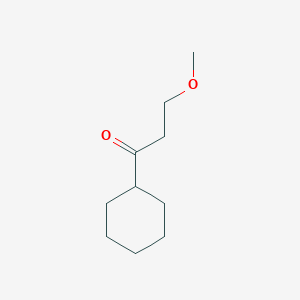

![molecular formula C7H12ClF2N B2521976 2,2-Difluoro-6-azabicyclo[3.2.1]octane hydrochloride CAS No. 2138055-79-3](/img/structure/B2521976.png)

2,2-Difluoro-6-azabicyclo[3.2.1]octane hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of azabicyclo[3.2.1]octane derivatives is a topic of interest due to their presence in various biologically active compounds. For instance, the synthesis of 3-azabicyclo[3.3.0]octane-2,6,8-tricarboxylic acid from trans-4-hydroxy-L-proline involves a Diels-Alder reaction followed by RuO4 oxidation, although some racemization was observed during the process . Similarly, the aza-Prins reaction has been used to construct the 6-oxa-2-azabicyclo[3.2.1]octane scaffold from chiral α-hydroxyaldehyde derivatives in a highly diastereoselective manner . These methods could potentially be adapted for the synthesis of 2,2-Difluoro-6-azabicyclo[3.2.1]octane hydrochloride.

Molecular Structure Analysis

Structural studies of azabicyclo[3.2.1]octane derivatives have been conducted using techniques such as NMR spectroscopy and X-ray diffraction. For example, a series of esters derived from 3-hydroxy-1-azabicyclo[2.2.2]octane-3-carboxylic acid hydrochloride were studied by NMR, which helped in the unambiguous assignment of the bicyclic carbon and proton resonances . These techniques are crucial for determining the molecular structure and stereochemistry of azabicyclo[3.2.1]octane derivatives, which would be applicable to 2,2-Difluoro-6-azabicyclo[3.2.1]octane hydrochloride.

Chemical Reactions Analysis

The chemical reactivity of azabicyclo[3.2.1]octane derivatives can be influenced by their stereochemistry and substituents. The synthesis of 1-azabicyclo[3.2.1]octanes with various substitutions has shown that these compounds can exhibit monoamine transporter inhibitory activity, which is highly dependent on the molecule's topology and absolute stereochemistry . This suggests that the introduction of difluoro groups at specific positions of the azabicyclo[3.2.1]octane core could lead to significant changes in the compound's chemical reactivity and biological activity.

Physical and Chemical Properties Analysis

Aplicaciones Científicas De Investigación

Fluorinated Compounds in Environmental Science

Fluorinated compounds, including those structurally related to 2,2-Difluoro-6-azabicyclo[3.2.1]octane hydrochloride, have been extensively reviewed for their environmental impact and behavior. One study discusses the persistence, bioaccumulation, and potential toxicity of novel fluorinated alternatives to legacy per- and polyfluoroalkyl substances (PFASs), highlighting the need for further toxicological studies to confirm their safety for long-term use (Yu Wang et al., 2019). This research underscores the environmental and health risks associated with fluorinated compounds, pointing towards a critical area of scientific inquiry where 2,2-Difluoro-6-azabicyclo[3.2.1]octane hydrochloride could be studied.

Advances in Chemical Synthesis

The application of fluorinated compounds in chemical synthesis, particularly in the activation of C-F bonds of aliphatic fluorides, presents innovative methodologies for creating new fluorinated building blocks. A review by Qian Shen et al. (2015) covers recent examples of C-F bond cleavage and the transformation of compounds bearing aliphatic fluoride, highlighting the role of such compounds in synthesizing a diverse array of synthetically useful molecules (Qian Shen et al., 2015). This area of research is relevant for understanding the reactivity and potential applications of 2,2-Difluoro-6-azabicyclo[3.2.1]octane hydrochloride in organic synthesis.

Environmental Degradation and Treatment Technologies

The environmental degradation of polyfluoroalkyl chemicals is a significant concern, with studies focusing on microbial degradation as a means to mitigate the impact of these substances. Research by Jinxia Liu and Sandra Mejia Avendaño (2013) reviews the biodegradability of fluorotelomer-based compounds and perfluoroalkane sulfonamido derivatives, offering insights into microbial pathways that could potentially break down substances like 2,2-Difluoro-6-azabicyclo[3.2.1]octane hydrochloride (Jinxia Liu & Sandra Mejia Avendaño, 2013).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include recommendations for handling, storage, and first aid measures .

Propiedades

IUPAC Name |

2,2-difluoro-6-azabicyclo[3.2.1]octane;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11F2N.ClH/c8-7(9)2-1-6-3-5(7)4-10-6;/h5-6,10H,1-4H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKHHIQMHHORJQZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2CC1NC2)(F)F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClF2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2-Difluoro-6-azabicyclo[3.2.1]octane hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 4-({[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)thio]acetyl}amino)benzoate](/img/structure/B2521893.png)

![5,6-Dimethyl-N-[(2-propan-2-yloxypyridin-3-yl)methyl]pyrimidine-4-carboxamide](/img/structure/B2521899.png)

![N~4~-benzyl-N~6~-cyclopentyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2521901.png)

![N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2521904.png)

![4-[(E)-2-(4-fluorophenyl)ethenyl]-8-(trifluoromethoxy)-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B2521905.png)

![3-bromo-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2521914.png)